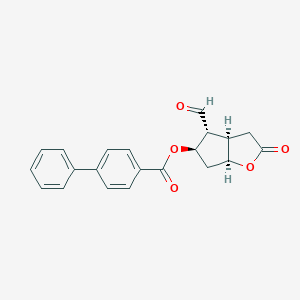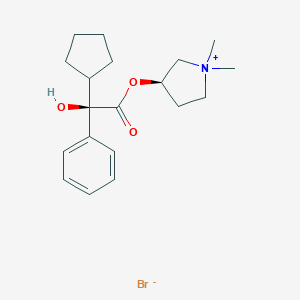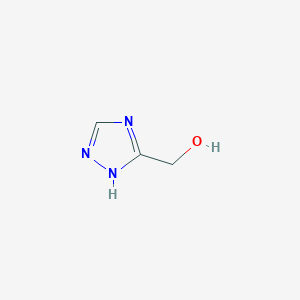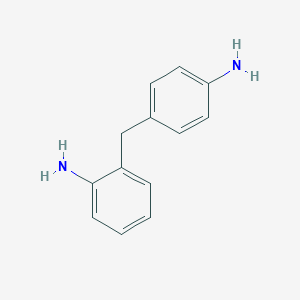![molecular formula C13H14O3 B031376 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) CAS No. 151528-55-1](/img/structure/B31376.png)
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI), also known as NBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. NBO is a white crystalline powder with a molecular weight of 254.3 g/mol.
作用機序
The exact mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has been shown to inhibit the growth of various cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the development of various inflammatory diseases.
生化学的および生理学的効果
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting angiogenesis. 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has also been shown to possess significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases. In addition, 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of using 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. Another advantage of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) is its relative ease of synthesis, which makes it readily available for use in lab experiments. However, one limitation of using 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI). One area of research is the development of new drugs based on the structure of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI). Another area of research is the investigation of the mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI), which could lead to the development of new therapeutic targets. Additionally, the use of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) in combination with other drugs or therapies could enhance its therapeutic potential. Finally, further studies on the toxicity and safety of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) are needed to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It exhibits a wide range of biological activities, including antifungal, antibacterial, and antitumor properties, as well as significant anti-inflammatory and analgesic effects. 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has potential applications in the development of new drugs for the treatment of various diseases. While there are some limitations to its use in lab experiments, the future directions for the study of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) are promising and warrant further investigation.
合成法
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) can be synthesized through a multistep process that involves the reaction of naphthalene with chloroacetyl chloride, followed by reduction with sodium borohydride to yield 1-(2-chloroacetyl)naphthalene. The resulting product is then reacted with epichlorohydrin in the presence of a base to form 1-(2,3-epoxypropoxy)naphthalene. Finally, the epoxide ring is opened with sodium methoxide to produce 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI).
科学的研究の応用
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has also been shown to possess significant anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
CAS番号 |
151528-55-1 |
|---|---|
製品名 |
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) |
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O3/c14-12-5-1-4-11-10(12)3-2-6-13(11)16-8-9-7-15-9/h2-3,6,9H,1,4-5,7-8H2/t9-/m0/s1 |
InChIキー |
IINAKVBHQXNCON-VIFPVBQESA-N |
異性体SMILES |
C1CC2=C(C=CC=C2OC[C@@H]3CO3)C(=O)C1 |
SMILES |
C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1 |
正規SMILES |
C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1 |
同義語 |
(S)-3,4-Dihydro-5-(oxiranylmethoxy)-1(2H)-naphthalenone; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



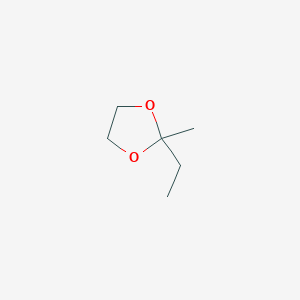

![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)
![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)
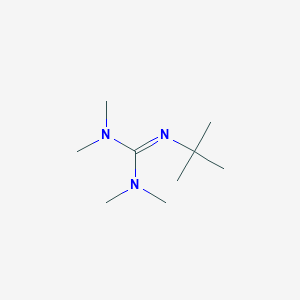
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)
